molecular formula C14H9Cl2N3O4 B3842865 4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide

4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide

Cat. No.: B3842865
M. Wt: 354.1 g/mol
InChI Key: ZOYTYVSKLAVMIM-UHFFFAOYSA-N
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Description

4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide is an organic compound with the molecular formula C14H9Cl2N3O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide typically involves the condensation reaction of 4-chlorobenzoyl chloride with 3-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The benzohydrazide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

    Reduction: 4-chloro-N’-(3-chlorobenzoyl)-3-aminobenzohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 3-nitrobenzohydrazide.

Scientific Research Applications

4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of nitro and chloro groups can enhance its interaction with biological targets.

    Medicine: Explored for its potential use in drug development. Its structural features may contribute to its activity as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro groups can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(4-chlorobenzoyl)-3-nitrobenzohydrazide
  • 3-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide
  • 2-chloro-N’-(2-chlorobenzoyl)-3-nitrobenzohydrazide

Uniqueness

4-chloro-N’-(3-chlorobenzoyl)-3-nitrobenzohydrazide is unique due to the specific positioning of the chloro and nitro groups on the benzene rings. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The combination of these functional groups provides a unique set of properties that can be exploited in various applications.

Properties

IUPAC Name

4-chloro-N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O4/c15-10-3-1-2-8(6-10)13(20)17-18-14(21)9-4-5-11(16)12(7-9)19(22)23/h1-7H,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYTYVSKLAVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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